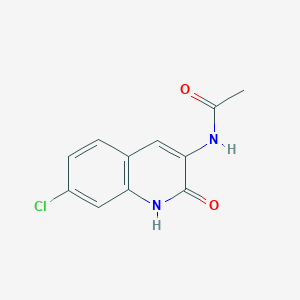

N-(7-Chloro-2-oxo-1,2-dihydroquinolin-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(7-Chlor-2-oxo-1,2-dihydrochinolin-3-yl)acetamid ist eine Verbindung, die zur Chinolin-Familie gehört, die für ihre vielfältigen biologischen und pharmakologischen Aktivitäten bekannt ist. Diese Verbindung enthält einen Chinolinkern, der ein kondensiertes Ringsystem aus einem Benzolring und einem Pyridinring ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(7-Chlor-2-oxo-1,2-dihydrochinolin-3-yl)acetamid beinhaltet typischerweise die Acylierung von 7-Chlor-2-oxo-1,2-dihydrochinolin-3-carbonsäure mit Essigsäureanhydrid. Die Reaktion wird in der Regel in Gegenwart einer Base wie Pyridin oder Triethylamin durchgeführt, um den Acylierungsprozess zu erleichtern. Das Reaktionsgemisch wird dann unter Rückflussbedingungen erhitzt, um eine vollständige Umwandlung der Ausgangsmaterialien in das gewünschte Produkt sicherzustellen.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von N-(7-Chlor-2-oxo-1,2-dihydrochinolin-3-yl)acetamid durch Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Reaktionszeit, hochskaliert werden. Durchflussreaktoren können eingesetzt werden, um die Effizienz und Ausbeute des Syntheseprozesses zu verbessern. Außerdem werden Reinigungsverfahren wie Umkristallisation oder Chromatographie verwendet, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(7-Chlor-2-oxo-1,2-dihydrochinolin-3-yl)acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinolin-2,4-dion-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in eine Hydroxylgruppe umwandeln und so 7-Chlor-2-hydroxy-1,2-dihydrochinolin-Derivate bilden.

Substitution: Das Chloratom an der 7. Position kann durch andere Nucleophile wie Amine oder Thiole substituiert werden, um eine Vielzahl von Derivaten zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Nucleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff unter milden Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Chinolin-2,4-dion-Derivate.

Reduktion: 7-Chlor-2-hydroxy-1,2-dihydrochinolin-Derivate.

Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

N-(7-Chlor-2-oxo-1,2-dihydrochinolin-3-yl)acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Chinolinderivate mit potentiellen biologischen Aktivitäten.

Biologie: Die Verbindung wird in Studien im Zusammenhang mit Enzyminhibition und Protein-Ligand-Interaktionen verwendet.

Medizin: Es hat sich als potentielles antimikrobielles und Antikrebsmittel erwiesen, da es mit biologischen Zielmolekülen interagieren kann.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Farbstoffen und Pigmenten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(7-Chlor-2-oxo-1,2-dihydrochinolin-3-yl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Aktivität bestimmter Enzyme durch Bindung an ihre aktiven Zentren hemmen und so den Zugang zum Substrat blockieren. Darüber hinaus kann es mit DNA oder RNA interagieren, was zur Störung von Zellprozessen und letztendlich zum Zelltod führt. Die genauen beteiligten Wege hängen vom spezifischen biologischen Kontext und den Zielmolekülen ab.

Wirkmechanismus

The mechanism of action of N-(7-Chloro-2-oxo-1,2-dihydroquinolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA or RNA, leading to the disruption of cellular processes and ultimately causing cell death. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

7-Chlorchinolin: Fehlt die Acetamidgruppe, aber es wird der Chinolinkern und die Chlorsubstitution geteilt.

2-Oxo-1,2-dihydrochinolin-3-carbonsäure: Ähnliche Struktur, aber mit einer Carboxylgruppe anstelle einer Acetamidgruppe.

7-Chlor-2-hydroxychinolin: Enthält eine Hydroxylgruppe anstelle einer Carbonylgruppe an der 2. Position.

Einzigartigkeit

N-(7-Chlor-2-oxo-1,2-dihydrochinolin-3-yl)acetamid ist aufgrund des Vorhandenseins sowohl des Chloratoms als auch der Acetamidgruppe einzigartig, die unterschiedliche chemische Eigenschaften und biologische Aktivitäten verleihen. Die Kombination dieser funktionellen Gruppen erhöht ihr Potenzial als vielseitige Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Eigenschaften

CAS-Nummer |

62626-72-6 |

|---|---|

Molekularformel |

C11H9ClN2O2 |

Molekulargewicht |

236.65 g/mol |

IUPAC-Name |

N-(7-chloro-2-oxo-1H-quinolin-3-yl)acetamide |

InChI |

InChI=1S/C11H9ClN2O2/c1-6(15)13-10-4-7-2-3-8(12)5-9(7)14-11(10)16/h2-5H,1H3,(H,13,15)(H,14,16) |

InChI-Schlüssel |

PDEZMCKBCHGHAR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC2=C(C=C(C=C2)Cl)NC1=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11875610.png)

![6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11875620.png)

![2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11875647.png)

![4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11875656.png)

![1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione](/img/structure/B11875666.png)

![4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL](/img/structure/B11875679.png)

![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11875695.png)

![(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11875696.png)